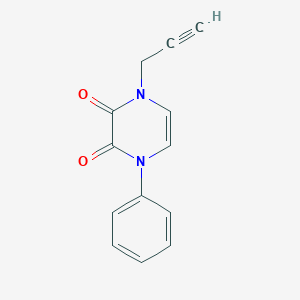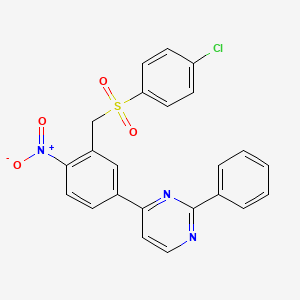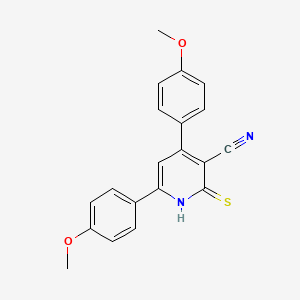
1-Phenyl-4-prop-2-ynylpyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-Phenyl-4-prop-2-ynylpyrazine-2,3-dione" is a pyrazine derivative, which is a class of organic compounds characterized by a six-membered aromatic ring with two nitrogen atoms at opposite positions. Pyrazine derivatives are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The specific structure and substituents on the pyrazine ring can significantly influence the compound's properties and reactivity .
Synthesis Analysis
The synthesis of pyrazine derivatives can be achieved through various methods. For instance, a series of 2,5-di(aryleneethynyl)pyrazine derivatives, which are structurally related to the compound of interest, have been synthesized using a two-fold Sonogashira reaction involving 2,5-dibromo-3,6-dimethylpyrazine and different ethynylarenes . Another related synthesis involves a four-component, one-pot condensation reaction to produce pyrazolo[1,2-b]phthalazine dione derivatives . Additionally, the synthesis of 4-phenyl-perhydropyrido[1,2-a]pyrazine-1,3-diones has been described, which involves cyclocondensation reactions of l-prolineamide derivatives . These methods highlight the versatility of synthetic approaches for creating pyrazine derivatives with various substituents.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be elucidated using techniques such as X-ray crystallography, NMR, and HRMS. For example, the X-ray crystal structure of a di(phenylethynyl)pyrazine derivative revealed that the phenyl rings are parallel to each other and inclined to the pyrazine ring plane . Conformational analysis of perhydropyrido[1,2-a]pyrazine-1,3-diones showed the existence of different invertomers in the solid state, indicating the dynamic nature of these molecules . These studies provide insights into the three-dimensional arrangement of atoms in pyrazine derivatives and how substituents affect the overall geometry.
Chemical Reactions Analysis
Pyrazine derivatives can undergo various chemical reactions, including oxidation, cyclocondensation, and Diels-Alder reactions. For instance, 1,3,5-trisubstituted pyrazolines can be oxidized to their corresponding pyrazoles using novel reagents . The cyclocondensation reactions have been employed to synthesize new diastereomers of pyrazine diones . Moreover, Diels-Alder reactions involving phenyl-substituted triazole diones and pyrazolones with functionalized dienes have been reported, demonstrating the reactivity of the pyrazine ring system .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. Quantum chemical calculations can predict properties such as the HOMO-LUMO gap, which is an indicator of a compound's electronic properties . Cyclic voltammetry studies can provide information on the redox behavior of these compounds . The UV-vis absorption and photoluminescence profiles are also important for understanding the optoelectronic properties, which are relevant for applications in light-emitting devices . The solubility, melting point, and stability of pyrazine derivatives can be affected by the nature and position of substituents on the pyrazine core.
Scientific Research Applications
Synthesis and Structural Investigations
- Novel Synthesis Approaches : Research has led to the development of new synthetic routes for related compounds, demonstrating their potential in creating novel derivatives with possible unique properties. For instance, the synthesis of novel 1-phenyl-piperazine-2,6-diones through a facile synthetic route highlights the versatility in generating new compounds within this chemical family (Li et al., 2005).
- Structural Characterization : Studies on the separation and characterization of regioisomers of related ligands and their coordination to metal centers have been conducted. This includes the detailed structural analysis of complexes with metals like Pd(II), Pt(II), and Zn(II), shedding light on the coordination chemistry and potential catalytic or material applications of such compounds (Luque et al., 2011).
Potential Applications
- Biological Activities : Various derivatives have been synthesized and evaluated for their biological activities, such as antimicrobial, anti-inflammatory, and anticonvulsant effects. This suggests that compounds within this chemical class may hold potential in medicinal chemistry and pharmaceutical development. For example, the synthesis and evaluation of pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety as antimicrobial and anti-inflammatory agents point towards the therapeutic potential of these compounds (Kendre et al., 2015).
- Material Science and Catalysis : Some studies have explored the use of related compounds as catalysts or materials in chemical reactions and device fabrication. The properties such as electron mobility and thermal stability indicate potential applications in materials science, particularly in the development of organic electronic devices.
Safety and Hazards
properties
IUPAC Name |
1-phenyl-4-prop-2-ynylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-2-8-14-9-10-15(13(17)12(14)16)11-6-4-3-5-7-11/h1,3-7,9-10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEMTKAMUOYWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN(C(=O)C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B3017543.png)
![2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B3017546.png)
![1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3017548.png)
![6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017549.png)


![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3017553.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B3017554.png)
![2-Chloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)indol-5-yl]acetamide](/img/structure/B3017555.png)


![N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B3017564.png)